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Compound of Interest

Compound Name:
O-(2-Nitrobenzyl)-L-tyrosine

hydrochloride

Cat. No.: B587711 Get Quote

For researchers, scientists, and drug development professionals seeking to overcome the

limitations of UV-light activated compounds, this guide provides a comprehensive comparison

of red-shifted alternatives to the widely used O-(2-Nitrobenzyl)-L-tyrosine. We delve into the

performance of promising candidates, offering supporting experimental data, detailed protocols,

and visual representations of their application in controlling cellular signaling pathways.

The ability to precisely control the activity of proteins in living systems with spatiotemporal

accuracy is a cornerstone of modern chemical biology and drug development. Photocaged

amino acids, which remain inert until activated by a pulse of light, have emerged as powerful

tools for such manipulation. O-(2-Nitrobenzyl)-L-tyrosine (Nb-Tyr) has been a workhorse in this

field, enabling researchers to study a myriad of biological processes. However, its activation is

restricted to the UV range of the electromagnetic spectrum, which suffers from limited tissue

penetration and can induce photodamage in biological samples. To address these challenges,

a new generation of photocaging groups with red-shifted absorption maxima has been

developed, paving the way for deeper tissue imaging and safer, more precise control of protein

function.

This guide provides an objective comparison of key red-shifted alternatives to Nb-Tyr, focusing

on three promising classes: extended ortho-nitrobenzyl derivatives, coumarin-based cages,

and BODIPY-based cages. We present their photophysical properties in a clear, tabular format,

detail the experimental protocols for their synthesis and photolysis, and illustrate their

application in regulating critical signaling pathways.
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Performance Comparison of Photocaged Tyrosines
The efficiency of a photocaged amino acid is determined by several key parameters. The

absorption maximum (λmax) indicates the wavelength of light required for activation, with

longer wavelengths being desirable for biological applications. The molar extinction coefficient

(ε) at this wavelength reflects the efficiency of light absorption. The quantum yield of uncaging

(Φu) represents the efficiency of the photolysis reaction upon light absorption. Finally, the two-

photon absorption cross-section (σ2) is a critical parameter for two-photon microscopy

applications, which allows for even deeper tissue penetration and higher spatial resolution.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b587711?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Photocage
Class

Compound λmax (nm) ε (M-1cm-1) Φu σ2 (GM)

Ortho-

Nitrobenzyl

O-(2-

Nitrobenzyl)-

L-tyrosine

(Nb-Tyr)

~280-320 ~5,000 ~0.01-0.1 Low

O-(4,5-

Dimethoxy-2-

nitrobenzyl)-

L-tyrosine

(DMNB-Tyr)

~350-365 ~5,000 ~0.01-0.05 ~0.01-0.1

O-

(Nitropiperon

yl)-L-tyrosine

(NP-Tyr)

~350-370 ~6,000 ~0.02-0.06 ~0.1

Coumarin

(7-

(Diethylamino

)coumarin-4-

yl)methyl-

caged

Tyrosine

(DEACM-Tyr)

~400-430 >30,000 ~0.01-0.2 ~0.1-1

6-Bromo-7-

hydroxycoum

arin-4-

ylmethyl-

caged

Tyrosine

(Bhc-Tyr)

~380-400 ~20,000 ~0.1-0.3 ~0.1-1

BODIPY

BODIPY-

caged

Tyrosine

~500-550 >80,000 ~0.1-0.5 >1
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Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these advanced

chemical tools. Below are representative protocols for the synthesis and photolysis of each

class of photocaged tyrosine.

Synthesis Protocols
1. Synthesis of N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-tyrosine (DMNB-Tyr)

This protocol describes a common method for synthesizing an extended ortho-nitrobenzyl

protected tyrosine.

Materials: N-α-Fmoc-L-tyrosine, 4,5-dimethoxy-2-nitrobenzyl bromide, potassium carbonate

(K2CO3), N,N-dimethylformamide (DMF), ethyl acetate, brine.

Procedure:

Dissolve N-α-Fmoc-L-tyrosine in DMF.

Add K2CO3 to the solution and stir.

Add 4,5-dimethoxy-2-nitrobenzyl bromide to the reaction mixture.

Stir the reaction at room temperature overnight.

Pour the reaction mixture into water and extract with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by flash column chromatography.

2. Synthesis of (7-(Diethylamino)coumarin-4-yl)methyl-caged L-tyrosine (DEACM-Tyr)

This protocol outlines the synthesis of a coumarin-caged tyrosine derivative.

Materials: L-Tyrosine, 7-(diethylamino)-4-(bromomethyl)coumarin, sodium bicarbonate

(NaHCO3), DMF, water, diethyl ether.
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Procedure:

Dissolve L-Tyrosine in a solution of NaHCO3 in water.

Add a solution of 7-(diethylamino)-4-(bromomethyl)coumarin in DMF to the tyrosine

solution.

Stir the reaction mixture at room temperature for 24 hours.

Acidify the solution with dilute HCl to precipitate the product.

Filter the precipitate, wash with water and diethyl ether, and dry under vacuum.

3. Synthesis of BODIPY-caged Tyrosine

This protocol provides a general approach for the synthesis of a BODIPY-caged tyrosine.

Materials: L-Tyrosine, a suitable BODIPY-lactone or other activated BODIPY derivative, a

coupling agent (e.g., DCC/DMAP), dichloromethane (DCM).

Procedure:

Dissolve L-Tyrosine and the activated BODIPY derivative in DCM.

Add the coupling agent to the solution.

Stir the reaction at room temperature until completion (monitored by TLC).

Wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate.

Purify the product by column chromatography.

Photolysis and Quantum Yield Determination Protocol
The following is a general protocol for the photolysis of caged compounds and the

determination of their uncaging quantum yield.
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Materials and Equipment:

Photocaged tyrosine derivative

Spectrophotometer (UV-Vis)

Fluorometer (optional, for fluorescent products)

Light source with a specific wavelength (e.g., LED or filtered lamp)

Actinometer (e.g., potassium ferrioxalate)

Quartz cuvettes

Procedure:

Actinometry: Determine the photon flux of the light source using a chemical actinometer.

Sample Preparation: Prepare a solution of the photocaged tyrosine in a suitable buffer

(e.g., PBS) with a known concentration, ensuring the absorbance at the irradiation

wavelength is between 0.1 and 0.2.

Photolysis: Irradiate the sample solution in a quartz cuvette for specific time intervals.

Analysis: After each irradiation interval, record the UV-Vis absorption spectrum of the

solution. The decrease in the absorbance of the caged compound and the increase in the

absorbance of the uncaged tyrosine can be monitored.

Quantum Yield Calculation: The quantum yield of uncaging (Φu) is calculated using the

following formula: Φu = (moles of product formed) / (moles of photons absorbed) The

moles of product formed can be determined from the change in absorbance using the

Beer-Lambert law. The moles of photons absorbed are determined from the actinometry

experiment.

Controlling Cellular Signaling Pathways
Photocaged tyrosines provide an unprecedented level of control over signaling pathways that

are regulated by tyrosine phosphorylation. Two prominent examples are Receptor Tyrosine
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Kinase (RTK) and Src kinase signaling.

Receptor Tyrosine Kinase (RTK) Signaling
RTKs are cell surface receptors that play a crucial role in a wide range of cellular processes,

including growth, differentiation, and metabolism. Their activation is initiated by the binding of a

ligand, which induces receptor dimerization and subsequent autophosphorylation of specific

tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for

downstream signaling proteins, initiating a signaling cascade. By replacing a key tyrosine

residue with a photocaged analog, the activation of the RTK can be brought under the control

of light.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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